molecular formula C9H14O10 B1460122 2,3-DI-O-Carboxymethyl-D-glucose CAS No. 95350-41-7

2,3-DI-O-Carboxymethyl-D-glucose

Cat. No.: B1460122
CAS No.: 95350-41-7
M. Wt: 282.2 g/mol
InChI Key: HMPPKVYFTUMDJG-JWXFUTCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-DI-O-Carboxymethyl-D-glucose is a useful research compound. Its molecular formula is C9H14O10 and its molecular weight is 282.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-DI-O-Carboxymethyl-D-glucose can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate metabolic pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including disruptions in glucose metabolism and potential damage to tissues . Threshold effects have been observed, where specific dosages are required to elicit measurable changes in metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by glucose transporters, although its modified structure may affect the efficiency of transport . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, this compound may localize to the mitochondria, affecting mitochondrial metabolism and function . The precise localization and activity of this compound are critical factors in determining its overall impact on cellular processes .

Properties

IUPAC Name

[(2R,3R,4S,5R)-5-carboxyoxy-1,2,3-trihydroxy-6-oxoheptan-4-yl] hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O10/c1-3(11)6(18-8(14)15)7(19-9(16)17)5(13)4(12)2-10/h4-7,10,12-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPPKVYFTUMDJG-JWXFUTCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(C(CO)O)O)OC(=O)O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-DI-O-Carboxymethyl-D-glucose
Reactant of Route 2
2,3-DI-O-Carboxymethyl-D-glucose
Reactant of Route 3
2,3-DI-O-Carboxymethyl-D-glucose
Reactant of Route 4
2,3-DI-O-Carboxymethyl-D-glucose
Reactant of Route 5
2,3-DI-O-Carboxymethyl-D-glucose
Reactant of Route 6
2,3-DI-O-Carboxymethyl-D-glucose
Customer
Q & A

Q1: What is the significance of the synthesis of 2,3-Di-O-Carboxymethyl-D-glucose in relation to carboxymethylcellulose?

A1: The synthesis of this compound is significant because this compound is a potential product of carboxymethylcellulose hydrolysis. [] The research describes the development of a solvent system capable of separating this compound from other carboxymethyl ethers of glucose, which could be useful in analyzing the composition of hydrolyzed carboxymethylcellulose samples. [] This separation capability can aid in understanding the structure and properties of carboxymethylcellulose, a widely used polymer.

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